N,N,1,10-tetramethyl-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-amine
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Overview
Description
N,N,1,10-tetramethyl-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocin-12-amine is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,1,10-tetramethyl-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocin-12-amine involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Indeno Core: This involves cyclization reactions to form the indeno structure.
Introduction of the Dioxaphosphocin Ring: This step typically involves the reaction of the indeno compound with phosphorus-containing reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N,N,1,10-tetramethyl-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocin-12-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen and phosphorus atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Halogenating agents and alkylating agents are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction could produce amine derivatives.
Scientific Research Applications
N,N,1,10-tetramethyl-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocin-12-amine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Medicine: It may be explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.
Industry: The compound can be used in the development of new materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of N,N,1,10-tetramethyl-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocin-12-amine involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. Additionally, its unique structure allows it to interact with biological macromolecules, potentially inhibiting or modulating their activity.
Comparison with Similar Compounds
Similar Compounds
N,N,N’,N’-Tetramethylethylenediamine (TMEDA): A bidentate ligand used in organolithium chemistry.
1,4-Butanediamine, N,N,N’,N’-tetramethyl-: Another diamine with similar applications in coordination chemistry.
Uniqueness
N,N,1,10-tetramethyl-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocin-12-amine is unique due to its complex structure, which combines multiple functional groups, making it versatile for various applications. Its ability to form stable complexes with metal ions and interact with biological macromolecules sets it apart from simpler compounds like TMEDA and 1,4-butanediamine.
Properties
Molecular Formula |
C21H24NO2P |
---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
N,N,1,10-tetramethyl-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-amine |
InChI |
InChI=1S/C21H24NO2P/c1-13-5-7-15-9-11-21-12-10-16-8-6-14(2)20(18(16)21)24-25(22(3)4)23-19(13)17(15)21/h5-8H,9-12H2,1-4H3 |
InChI Key |
ISKVIQQFJQRUBY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C3=C(CCC34CCC5=C4C(=C(C=C5)C)OP(O2)N(C)C)C=C1 |
Origin of Product |
United States |
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